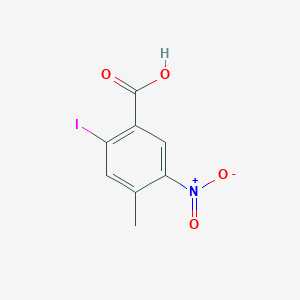

2-Iodo-4-methyl-5-nitrobenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6INO4 |

|---|---|

Molecular Weight |

307.04 g/mol |

IUPAC Name |

2-iodo-4-methyl-5-nitrobenzoic acid |

InChI |

InChI=1S/C8H6INO4/c1-4-2-6(9)5(8(11)12)3-7(4)10(13)14/h2-3H,1H3,(H,11,12) |

InChI Key |

JXNUYNVWYSEBQO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)I |

Origin of Product |

United States |

Reaction Chemistry and Transformative Potential of 2 Iodo 4 Methyl 5 Nitrobenzoic Acid

Nucleophilic Aromatic Substitution Reactions of the Iodide Moiety

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides. wikipedia.org In the case of 2-iodo-4-methyl-5-nitrobenzoic acid, the presence of the electron-withdrawing nitro group para to the iodide leaving group significantly activates the aromatic ring toward nucleophilic attack. masterorganicchemistry.comnih.gov This activation is crucial for the displacement of the iodide, which is typically a good leaving group in these reactions.

The displacement of the iodide in this compound proceeds through a stepwise addition-elimination mechanism, a hallmark of SNAr reactions. masterorganicchemistry.comchadsprep.com The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the iodine. This step forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov The negative charge of this complex is delocalized across the aromatic system and is particularly stabilized by the electron-withdrawing nitro group. masterorganicchemistry.comnih.gov The subsequent step involves the departure of the iodide leaving group, which restores the aromaticity of the ring and yields the final substitution product. The stability of the Meisenheimer intermediate is a key factor influencing the reaction rate. masterorganicchemistry.com

The iodide moiety of this compound can be displaced by a variety of nucleophiles. The success and efficiency of these reactions depend on the nature of the nucleophile.

| Nucleophile | Product Type | Potential Applications |

| Amines | Substituted aminobenzoic acids | Pharmaceutical and dyestuff synthesis |

| Alkoxides | Alkoxybenzoic acids | Agrochemicals and material science |

| Thiolates | Thioether-containing benzoic acids | Medicinal chemistry |

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

While a broad range of nucleophiles can be employed, limitations exist. Sterically hindered nucleophiles may react more slowly or not at all due to the steric hindrance around the reaction center. Furthermore, very weak nucleophiles may not be sufficiently reactive to initiate the attack on the electron-deficient ring, even with the activating effect of the nitro group. The basicity of the nucleophile can also play a role, as side reactions involving the acidic carboxylic acid group may occur.

Reduction Chemistry of the Nitro Group

The reduction of the nitro group is another pivotal transformation of this compound, leading to the corresponding aminobenzoic acid derivatives. These anilines are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. researchgate.net

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes. wikipedia.org This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.

| Catalyst | Conditions | Selectivity |

| Palladium on Carbon (Pd/C) | H₂, various solvents | High for nitro group reduction |

| Platinum(IV) Oxide (PtO₂) | H₂, various solvents | Effective for nitro reduction |

| Raney Nickel | H₂, various solvents | Can also affect other functional groups |

Table 2: Common Catalysts for Nitro Group Hydrogenation

The choice of catalyst and reaction conditions is crucial to ensure the selective reduction of the nitro group without affecting the iodine atom or the carboxylic acid functionality. For instance, some catalysts might promote hydrodehalogenation, leading to the loss of the iodine substituent. researchgate.net

Beyond catalytic hydrogenation, several other reductive systems can be utilized to convert the nitro group to an amine. wikipedia.org These methods can offer advantages in terms of chemoselectivity and functional group tolerance.

Metal/Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of a strong acid (e.g., HCl) are classic and effective for nitro group reduction. scispace.com

Transfer Hydrogenation: This method uses a hydrogen donor, such as hydrazine (B178648) or formic acid, in the presence of a catalyst like palladium on carbon. scispace.comorganic-chemistry.org

Other Reducing Agents: A variety of other reagents, including sodium dithionite (B78146) (Na₂S₂O₄) and zinc dust in the presence of ammonium (B1175870) chloride, can also be employed for this transformation. wikipedia.orgscispace.com

The resulting 2-amino-4-methyl-5-iodobenzoic acid and its derivatives are important precursors for a range of more complex molecules, including heterocyclic compounds and biologically active molecules.

Carbon-Carbon Cross-Coupling Reactions

The presence of the iodine atom makes this compound an excellent substrate for various transition-metal-catalyzed carbon-carbon cross-coupling reactions. These reactions are powerful tools for the construction of new C-C bonds, enabling the synthesis of complex organic frameworks from simpler precursors.

Prominent examples of such reactions include the Suzuki, Heck, and Sonogashira couplings. In a typical Suzuki coupling, the iodo-substituted benzoic acid would be reacted with an organoboron compound in the presence of a palladium catalyst and a base. This would result in the formation of a new carbon-carbon bond between the benzoic acid derivative and the organic group from the organoboron reagent. Similarly, Heck and Sonogashira reactions would allow for the introduction of alkene and alkyne functionalities, respectively.

The general mechanism for these cross-coupling reactions often involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation (for Suzuki-type reactions), and reductive elimination. acgpubs.org The specific conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and selectivity.

Suzuki-Miyaura Coupling Protocols for Aryl Iodides

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds. Aryl iodides are particularly reactive substrates in these palladium-catalyzed reactions. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of similar structures, such as 2-iodo-nitrobenzoates, provides a strong indication of its synthetic utility.

The general protocol for a Suzuki-Miyaura coupling of an aryl iodide involves a palladium catalyst, a base, and a suitable solvent. The electronic and steric effects of the substituents on the aryl iodide can influence the reaction conditions and efficiency. The electron-withdrawing nitro group and the ortho-iodo substituent in this compound are expected to enhance its reactivity towards oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycle.

Below is a representative table of conditions for the Suzuki-Miyaura coupling of related aryl iodides, which can be extrapolated for this compound.

| Aryl Iodide | Boronic Acid/Ester | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 2-Iodobenzoic acid | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/EtOH/H₂O | 80 | >95 |

| Methyl 2-iodobenzoate (B1229623) | 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 92 |

| 1-Iodo-4-nitrobenzene (B147127) | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 95 |

Castro-Stephens Coupling and Related Cyclization Strategies

The Castro-Stephens coupling, a reaction between a copper(I) acetylide and an aryl halide, is a powerful method for the synthesis of disubstituted alkynes and can be a gateway to the formation of heterocyclic compounds. The reaction of this compound or its derivatives with terminal alkynes can lead to the formation of 2-alkynyl intermediates, which can then undergo intramolecular cyclization.

A notable example involves the tandem Castro-Stephens coupling and 6-endo-dig cyclization of the closely related 2-iodo-3-nitrobenzoic acid with arylethynes to produce 5-nitroisocoumarins. This suggests that this compound could undergo a similar transformation, yielding substituted isocoumarins. The reaction proceeds through the initial formation of a copper acetylide, which then couples with the aryl iodide. The resulting 2-alkynylbenzoic acid can then cyclize, with the carboxylic acid group acting as an internal nucleophile.

| Aryl Iodide | Alkyne | Catalyst/Reagent | Conditions | Product |

| 2-Iodo-3-nitrobenzoic acid | Arylethyne | CuI, Base | Tandem coupling-cyclization | 5-Nitroisocoumarin |

Exploration of Other Palladium-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura coupling, the iodo substituent of this compound makes it an excellent substrate for a variety of other palladium-catalyzed cross-coupling reactions, including the Heck and Sonogashira reactions.

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.org The reaction is typically catalyzed by a palladium complex and requires a base. wikipedia.org The electron-withdrawing nature of the nitro group in this compound is expected to facilitate the reaction. A related decarboxylative Heck vinylation of 2-nitrobenzoates has been reported, showcasing the utility of this class of compounds in forming stilbene (B7821643) derivatives. beilstein-journals.orgnih.gov

The Sonogashira reaction is a cross-coupling reaction of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form a carbon-carbon bond. wikipedia.org This reaction is highly efficient for aryl iodides, including those with electron-withdrawing groups. The coupling of 1-iodo-4-nitrobenzene with phenylacetylene (B144264) proceeds in quantitative yield, indicating that this compound would be a suitable substrate for this transformation. nih.gov

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Product Type |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ | Et₃N | DMF | Substituted Alkene |

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Disubstituted Alkyne |

Derivatization Strategies via the Carboxylic Acid Functionality

The carboxylic acid group of this compound provides a versatile handle for a wide range of derivatization reactions, including esterification and amide formation.

Esterification Reactions for Methyl Esters and Other Derivatives

Esterification of this compound can be achieved through various standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. truman.edu For sterically hindered benzoic acids, alternative methods such as using dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or activating the carboxylic acid as an acyl chloride followed by reaction with an alcohol can be employed. The synthesis of methyl esters is particularly common to protect the carboxylic acid group during subsequent cross-coupling reactions or to modify the compound's solubility and electronic properties. A patent describes the esterification of nitrobenzoic acids with glycerol (B35011) using an acid catalyst and an entraining liquid to remove water. google.com

| Carboxylic Acid | Alcohol | Catalyst/Reagent | Conditions | Product |

| 3-Nitrobenzoic Acid | Methanol | H₂SO₄ (catalytic) | Reflux | Methyl 3-nitrobenzoate |

| Benzoic Acid | Various Alcohols | N-Bromosuccinimide (catalytic) | 70 °C, Neat | Corresponding Esters |

| Nitrobenzoic Acids | Glycerol | Acid Catalyst | Azeotropic distillation | Glycerol Esters |

Amide Formation and Peptide Coupling Applications

The carboxylic acid functionality of this compound can be readily converted to an amide through reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, which can be achieved using a variety of coupling reagents commonly employed in peptide synthesis. researchgate.net Reagents such as dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) facilitate the formation of an active ester intermediate, which then reacts with the amine to form the amide bond. This methodology allows for the incorporation of the 2-iodo-4-methyl-5-nitrophenyl moiety into more complex molecular structures, including peptides and other biologically active molecules.

| Carboxylic Acid | Amine | Coupling Reagent | Base | Solvent | Product |

| Generic Carboxylic Acid | Primary/Secondary Amine | DCC | - | CH₂Cl₂ | N-Substituted Amide |

| Generic Carboxylic Acid | Primary/Secondary Amine | EDC/HOBt | DIPEA | DMF | N-Substituted Amide |

| Generic Carboxylic Acid | Primary/Secondary Amine | HATU | DIPEA | DMF | N-Substituted Amide |

Intramolecular Cyclization Reactions and Heterocyclic Annulation

The strategic positioning of the iodo and carboxylic acid groups in this compound, especially after conversion of the iodo group to an alkynyl substituent, opens up pathways for intramolecular cyclization reactions to form various heterocyclic systems. As mentioned in the context of the Castro-Stephens coupling, the resulting 2-alkynylbenzoic acid derivatives are poised for cyclization.

The formation of isocoumarins from 2-iodo-3-nitrobenzoic acid via a tandem Castro-Stephens coupling and 6-endo-dig cyclization is a prime example of this strategy. The nitro group in these systems can influence the electronic properties of the molecule and potentially participate in subsequent transformations. The synthesis of various N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes further highlights the versatility of the alkynyl group as a precursor for cyclization reactions. nih.govrsc.org These reactions can be promoted by various catalysts or reagents, leading to a diverse range of heterocyclic scaffolds.

| Precursor | Reaction Type | Conditions | Heterocyclic Product |

| 2-Alkynyl-nitrobenzoic acid | Intramolecular Cyclization (6-endo-dig) | Base or Lewis Acid | Substituted Isocoumarin (B1212949) |

| 2-Alkynyl-benzaldehyde | Annulation with Amidines | NHC organocatalyst | Substituted Pyrimidine |

| 2-Alkynyl-benzaldehyde | Cyclization with Hydrazines | Phenylselenyl chloride | Substituted Pyrazole |

Formation of Isocoumarins and Related Fused Ring Systems

The synthesis of isocoumarins, a class of lactones with a 1H-isochromen-1-one core, represents a primary application of 2-iodo-benzoic acid derivatives. For this compound, the key transformation involves a cross-coupling reaction to introduce an alkyne at the 2-position, followed by an intramolecular cyclization.

The most common method to achieve this is the Sonogashira coupling, a robust palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl halide. wikipedia.org In a typical procedure, this compound (or its corresponding ester) would be reacted with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org

The general reaction scheme is as follows:

Step 1: Sonogashira Coupling

The aryl iodide is coupled with a terminal alkyne (R-C≡CH) to form a 2-alkynyl-4-methyl-5-nitrobenzoic acid derivative.

Step 2: Intramolecular Cyclization

The newly formed alkynyl intermediate undergoes a ring-closure reaction to yield the isocoumarin skeleton. This cyclization can be promoted by various reagents, including acids, bases, or metal catalysts.

Research on the closely related compound, 2-iodo-3-nitrobenzoic acid, has demonstrated the feasibility of this approach for synthesizing 5-nitroisocoumarins. nus.edu.sg In one-pot procedures, a Castro-Stephens coupling, which also utilizes a copper acetylide, can be followed by an in-situ copper-catalyzed ring-closure to afford the desired 3-aryl-5-nitroisocoumarins. nus.edu.sg The presence of the nitro group and the methyl group on the aromatic ring of this compound would be expected to influence the electronic properties and steric environment of the reacting centers, potentially affecting reaction rates and yields, but the fundamental reaction pathway remains applicable.

The versatility of this method allows for the introduction of various substituents at the 3-position of the isocoumarin ring, depending on the choice of the terminal alkyne used in the Sonogashira coupling. This provides access to a library of substituted isocoumarins with diverse electronic and steric properties.

| Reaction Type | Catalyst/Reagents | Key Transformation | Potential Product from this compound |

| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, Amine base | C-C bond formation between the aryl iodide and a terminal alkyne | 2-Alkynyl-4-methyl-5-nitrobenzoic acid |

| Castro-Stephens Coupling | Copper(I) reagent | C-C bond formation followed by in-situ cyclization | 3-Substituted 7-methyl-6-nitroisocoumarin |

| Palladium-Catalyzed Cycloisomerization | Palladium catalyst | Intramolecular cyclization of an enyne or similar precursor | Fused heterocyclic systems |

Beyond isocoumarins, palladium-catalyzed cyclization strategies can be employed to construct a variety of other fused ring systems. researchgate.netnih.gov Depending on the nature of the coupled partner and the reaction conditions, different cyclization modes can be triggered, leading to a diverse array of polycyclic aromatic and heteroaromatic compounds.

Ring-Closure Mechanisms and Regioselective Pathways

The intramolecular cyclization of the 2-alkynylbenzoic acid intermediate is a critical step that determines the final product structure. The regioselectivity of this ring closure is governed by Baldwin's rules, which predict the relative favorability of different cyclization pathways based on the size of the ring being formed and the geometry of the reacting centers. For the cyclization of 2-alkynylbenzoates, two main pathways are possible: a 6-endo-dig cyclization and a 5-exo-dig cyclization.

6-endo-dig: The oxygen of the carboxyl group attacks the internal carbon of the alkyne, leading to the formation of a six-membered isocoumarin ring.

5-exo-dig: The oxygen of the carboxyl group attacks the terminal carbon of the alkyne, which would lead to a five-membered ring containing an exocyclic double bond.

According to Baldwin's rules, both 5-exo-dig and 6-endo-dig cyclizations are generally favored. The outcome of the reaction is therefore often influenced by other factors, such as the electronic effects of substituents on the aromatic ring and the reaction conditions.

Studies on 2-iodo-3-nitrobenzoic acid have shown that the presence of the nitro group can direct the cyclization towards the 6-endo mode, yielding isocoumarins. nus.edu.sg This is in contrast to some analogous 2-iodobenzoate esters without the nitro group, which have been reported to undergo 5-exo cyclization. nus.edu.sg The electron-withdrawing nature of the nitro group is believed to play a crucial role in favoring the 6-endo pathway.

However, there is also evidence of nitro-facilitated '5-exo-dig' intramolecular cyclizations in related systems, such as the cyclization of 2-(2-nitrophenylethynyl)benzoic acids. researchgate.netresearchgate.net This suggests that the regiochemical outcome can be highly substrate-dependent and that subtle changes in the molecular structure can tip the balance between the two competing pathways.

The mechanism of the cyclization can also be influenced by the choice of catalyst. For instance, mercury(II) sulfate (B86663) has been shown to promote the 6-endo cyclization of a 2-alkynyl-3-nitrobenzoate ester. nus.edu.sg In other cases, electrophile-driven cyclizations using reagents like iodine monochloride (ICl) or phenylselenyl chloride (PhSeCl) can lead to the formation of 4-substituted isocoumarins, again proceeding through a 6-endo pathway. nus.edu.sg

| Cyclization Pathway | Description | Governing Factors | Resulting Product |

| 6-endo-dig | Attack of the carboxyl oxygen on the internal alkyne carbon. | Favored by electron-withdrawing groups like NO2; promoted by certain catalysts (e.g., HgSO4). nus.edu.sg | Isocoumarin (six-membered ring) |

| 5-exo-dig | Attack of the carboxyl oxygen on the terminal alkyne carbon. | Can be favored in the absence of strong directing groups; observed in some related systems. nus.edu.sgresearchgate.net | Five-membered lactone with an exocyclic double bond |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Iodo-4-methyl-5-nitrobenzoic acid, a series of NMR experiments would be required.

¹H NMR Spectral Analysis for Proton Environment Elucidation

The ¹H NMR spectrum would be expected to show distinct signals corresponding to each unique proton environment in the molecule.

Aromatic Protons: There are two protons on the benzene (B151609) ring. The proton at position 3 (between the iodo and methyl groups) and the proton at position 6 (adjacent to the nitro group) would appear as singlets due to the lack of adjacent protons for spin-spin coupling. Their chemical shifts would be influenced by the electronic effects of the surrounding substituents. The electron-withdrawing nitro and carboxyl groups, along with the iodine atom, would deshield these protons, causing them to resonate at a downfield region, likely between 8.0 and 8.5 ppm.

Methyl Protons: The methyl group (-CH₃) at position 4 would produce a sharp singlet, as there are no adjacent protons. This signal would appear further upfield, typically in the range of 2.4-2.6 ppm.

Carboxylic Acid Proton: The acidic proton of the carboxyl group (-COOH) would appear as a broad singlet at a very downfield position, generally above 10 ppm, and its exact location can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | Downfield (e.g., ~8.2) | Singlet (s) |

| H-6 | Downfield (e.g., ~8.4) | Singlet (s) |

| -CH₃ | Upfield (e.g., ~2.5) | Singlet (s) |

| -COOH | Very Downfield (e.g., >10) | Broad Singlet (br s) |

¹³C NMR Spectral Analysis and Quaternary Carbon Assignments

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct carbon signals would be expected.

Quaternary Carbons: There are six quaternary carbons in the molecule: C1 (carboxyl), C2 (iodo-substituted), C4 (methyl-substituted), C5 (nitro-substituted), and the carbon of the carboxyl group. These would be identifiable by their lack of signal in a DEPT-135 experiment.

The carboxyl carbon (-COOH) would be the most downfield signal, typically appearing between 165-175 ppm.

The aromatic carbons attached to the electron-withdrawing nitro group (C5) and iodine (C2) would also be significantly shifted. The carbon bearing the iodo group (C2) would be expected at a lower field (e.g., 90-100 ppm) due to the heavy atom effect. The carbon with the nitro group (C5) would be downfield (e.g., 145-155 ppm).

Aromatic CH Carbons: The two protonated aromatic carbons (C3 and C6) would show signals in the typical aromatic region of 120-140 ppm.

Methyl Carbon: The methyl carbon (-CH₃) would be the most upfield signal, expected around 20-25 ppm.

Two-Dimensional NMR Techniques for Comprehensive Structural Confirmation

To unambiguously assign all proton and carbon signals and confirm the substitution pattern, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be essential.

HSQC: This experiment would correlate each proton signal with its directly attached carbon signal, confirming the assignments for the two aromatic CH groups and the methyl group.

HMBC: This experiment reveals long-range (2-3 bond) correlations between protons and carbons. For instance, correlations would be expected from the methyl protons to C3, C4, and C5, and from the aromatic protons to adjacent quaternary carbons, which would definitively confirm the placement of all substituents on the benzene ring.

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact molecular mass of this compound (C₈H₆INO₄). This precise measurement allows for the unambiguous determination of the molecular formula, distinguishing it from other compounds with the same nominal mass. The expected monoisotopic mass would be calculated and compared to the experimental value to confirm the elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

While the high boiling point and polarity of the carboxylic acid might make it less ideal for standard GC-MS without derivatization (e.g., to its methyl ester), this technique could be used to assess the purity of a sample. If the compound is sufficiently volatile, the mass spectrum obtained would show the molecular ion peak (M⁺) and a characteristic fragmentation pattern. Key fragmentation pathways would likely include the loss of the carboxyl group, the nitro group, and the iodine atom, providing further evidence for the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the various functional groups present in a molecule. The IR spectrum of this compound is characterized by distinct absorption bands corresponding to its carboxyl, nitro, and iodo moieties, as well as the substituted benzene ring. While a direct experimental spectrum for this specific compound is not widely published, a detailed analysis can be constructed from the well-established characteristic vibrational frequencies of its constituent functional groups found in similar molecules. nist.govresearchgate.netnist.govchemicalbook.comresearchgate.net

The vibrational spectrum of this compound is a composite of the vibrations of its individual functional groups, with some shifts in frequency due to their electronic interactions within the molecule.

The carboxyl group (-COOH) gives rise to several characteristic bands. The most prominent is the C=O stretching vibration, which for aromatic carboxylic acids typically appears in the region of 1700-1680 cm⁻¹. The O-H stretching vibration of the carboxyl group is also a key feature, generally observed as a broad band in the 3300-2500 cm⁻¹ range, often overlapping with C-H stretching vibrations. The C-O stretching and O-H bending vibrations also contribute to the spectrum, typically in the 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ regions, respectively.

The nitro group (-NO₂) , being a strong electron-withdrawing group, has two characteristic stretching vibrations. The asymmetric stretching vibration (ν_as(NO₂)) is typically found in the 1560-1520 cm⁻¹ range, while the symmetric stretching vibration (ν_s(NO₂)) appears in the 1355-1345 cm⁻¹ region. The presence of these strong absorption bands provides clear evidence for the nitro functionality.

The halogen moiety , specifically the carbon-iodine bond (C-I), gives rise to a stretching vibration at lower frequencies due to the high mass of the iodine atom. The C-I stretching band is typically observed in the range of 600-500 cm⁻¹. For instance, in a related compound, methyl 5-iodo-2-methyl-3-nitrobenzoate, a C-I stretch is noted around 500 cm⁻¹.

The aromatic ring itself exhibits C-H stretching vibrations above 3000 cm⁻¹ and a series of characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring also influences the positions of weak overtone and combination bands in the 2000-1650 cm⁻¹ region, and out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Carboxyl (-COOH) | O-H Stretch | 3300 - 2500 (broad) |

| C=O Stretch | 1700 - 1680 | |

| C-O Stretch / O-H Bend | 1320 - 1210 / 1440 - 1395 | |

| Nitro (-NO₂) | Asymmetric Stretch | 1560 - 1520 |

| Symmetric Stretch | 1355 - 1345 | |

| Iodo (C-I) | C-I Stretch | 600 - 500 |

| Aromatic Ring | C-H Stretch | > 3000 |

| C=C Stretch | 1600 - 1450 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The benzene ring of benzoic acid exhibits characteristic π → π* transitions. The primary bands are typically observed around 200-230 nm (E-band) and 270-280 nm (B-band). The presence of substituents significantly affects the position (λ_max) and intensity (ε_max) of these absorption bands.

The nitro group, a strong chromophore, is known to cause a bathochromic (red) shift in the absorption maxima of aromatic compounds. For instance, 2-nitrobenzoic acid shows absorption bands that are shifted to longer wavelengths compared to unsubstituted benzoic acid. bldpharm.com The methyl group, being an auxochrome, generally causes a slight red shift. The iodine atom, also an auxochrome, can further influence the electronic transitions. In some cases, UV-Vis spectroscopy can be employed to monitor the progress of reactions such as iodination.

The electronic spectrum of this compound is therefore anticipated to show complex absorption patterns arising from the combined effects of these substituents on the π-electron system of the benzene ring. The n → π* transition of the nitro group, typically weak and appearing at longer wavelengths, may also be observable.

| Transition Type | Chromophore | Expected Absorption Region (nm) |

|---|---|---|

| π → π* (E-band) | Substituted Benzene Ring | ~220 - 250 |

| π → π* (B-band) | ~280 - 320 | |

| n → π* | Nitro Group (-NO₂) | > 320 (weak) |

Voltammetric Studies and Electrochemical Behavior

Voltammetric studies are instrumental in characterizing the redox properties of electroactive compounds like this compound. The electrochemical behavior of this molecule is primarily dictated by the reducible nitro group. scielo.brnih.govresearchgate.netresearchgate.net

The electrochemical reduction of aromatic nitro compounds has been extensively studied. researchgate.netresearchgate.net In aqueous media, the reduction of the nitro group is generally an irreversible, diffusion-controlled process that is highly dependent on the pH of the solution. researchgate.net The reduction can proceed through a series of steps, with the initial step often being the formation of a nitro anion radical. scielo.br

For nitrobenzoic acids, cyclic voltammetry typically reveals one or more cathodic peaks corresponding to the reduction of the nitro group. researchgate.net The peak potential (Ep) often shifts to more negative values with an increasing scan rate, which is characteristic of an irreversible electrode process. researchgate.netresearchgate.net The number of electrons transferred in the reduction can vary depending on the experimental conditions, particularly the pH. In acidic media, the reduction of a nitro group to an amino group is a six-electron process, while in neutral or alkaline media, other products such as hydroxylamines or azoxy compounds can be formed.

Studies on o-nitrobenzoic acid have shown a single reduction peak in buffered solutions. researchgate.net The presence of the iodo and methyl substituents in this compound would be expected to influence the reduction potential of the nitro group due to their electronic and steric effects. The electron-withdrawing nature of the iodine atom could potentially make the reduction of the nitro group occur at a less negative potential compared to an unsubstituted nitrobenzoic acid.

| Electrochemical Process | Influencing Factors | Expected Observations |

|---|---|---|

| Reduction of Nitro Group (-NO₂) | pH of the medium | Shift in peak potential; different reduction products. |

| Scan rate | Cathodic shift in peak potential for irreversible processes. | |

| Substituent effects (Iodo, Methyl) | Modification of reduction potential. |

Crystallographic Investigations and Solid State Chemistry

Single Crystal X-Ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful analytical technique that has been employed to elucidate the precise three-dimensional arrangement of atoms and molecules within a single crystal of 2-Iodo-4-methyl-5-nitrobenzoic acid.

The crystal structure of this compound has been successfully determined, revealing its atomic connectivity and solid-state conformation. The analysis confirms the covalent bonding framework of the molecule, consisting of a benzene (B151609) ring substituted with an iodine atom, a methyl group, a nitro group, and a carboxylic acid group at the 2, 4, 5, and 1 positions, respectively. The molecule crystallizes in the monoclinic space group P21/c.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C8H6INO4 |

| Formula weight | 307.04 |

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 13.064 (3) |

| b (Å) | 5.0927 (10) |

| c (Å) | 14.936 (3) |

| α (°) | 90 |

| β (°) | 108.98 (3) |

| γ (°) | 90 |

| Volume (ų) | 939.9 (3) |

| Z | 4 |

A detailed analysis of the bond lengths and angles within the this compound molecule reveals features consistent with a substituted benzene derivative. The internal C—C bond lengths of the benzene ring typically range from approximately 1.37 to 1.40 Å. The C—I bond distance is a significant parameter, as is the geometry of the carboxylic acid and nitro functional groups.

Table 2: Selected Bond Lengths (Å) for this compound

| Bond | Length (Å) |

| I1—C2 | 2.102 (4) |

| C1—C2 | 1.402 (6) |

| C1—C6 | 1.393 (6) |

| C1—C7 | 1.492 (6) |

| C7—O2 | 1.311 (5) |

| C7—O1 | 1.215 (5) |

| C5—N1 | 1.472 (6) |

| N1—O3 | 1.214 (5) |

| N1—O4 | 1.217 (5) |

Table 3: Selected Bond Angles (°) for this compound

| Angle | Value (°) |

| C6—C1—C2 | 118.5 (4) |

| C1—C2—C3 | 121.8 (4) |

| C1—C2—I1 | 121.2 (3) |

| C3—C2—I1 | 117.0 (3) |

| O1—C7—O2 | 122.5 (4) |

| O1—C7—C1 | 121.3 (4) |

| O2—C7—C1 | 116.2 (4) |

| O3—N1—O4 | 123.5 (4) |

| O3—N1—C5 | 118.6 (4) |

| O4—N1—C5 | 117.9 (4) |

The conformation of the substituent groups relative to the benzene ring is described by torsional angles. In the solid state, the carboxylic acid group in this compound is twisted with respect to the aromatic ring. This deviation from planarity is a common feature in substituted benzoic acids and is influenced by steric hindrance and intermolecular interactions within the crystal lattice. The nitro group is also twisted out of the plane of the benzene ring.

Table 4: Selected Torsional Angles (°) for this compound

| Atoms (A—B—C—D) | Angle (°) |

| C2—C1—C7—O1 | -15.1 (7) |

| C6—C1—C7—O1 | 165.8 (5) |

| C2—C1—C7—O2 | 165.7 (4) |

| C6—C1—C7—O2 | -13.4 (6) |

| C4—C5—N1—O3 | 15.6 (6) |

| C6—C5—N1—O3 | -165.7 (4) |

| C4—C5—N1—O4 | -165.0 (4) |

| C6—C5—N1—O4 | 13.7 (6) |

Intermolecular Interactions in the Crystal Lattice

In the crystal structure of this compound, the most prominent hydrogen bonding interaction is the classic carboxylic acid dimer motif. This involves a pair of strong O—H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules, forming a centrosymmetric R22(8) ring motif. Additionally, weaker C—H···O interactions contribute to the stability of the crystal packing, linking the molecules into a more extensive three-dimensional network.

Table 5: Hydrogen Bond Geometry (Å, °) for this compound

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |

| O2—H2A···O1i | 0.82 | 1.82 | 2.637 (5) | 175 |

| C3—H3···O3ii | 0.93 | 2.58 | 3.492 (6) | 168 |

| C6—H6···O4iii | 0.93 | 2.56 | 3.401 (6) | 151 |

Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) x, y-1, z; (iii) -x+1, y-1/2, -z+3/2

Halogen bonding is a significant directional intermolecular interaction where a halogen atom acts as an electrophilic species. In the crystal structure of this compound, the iodine atom participates in halogen bonding. Specifically, a C—I···O interaction is observed, where the iodine atom of one molecule interacts with an oxygen atom of a nitro group from a neighboring molecule. This type of interaction plays a role in the assembly of the supramolecular architecture.

Pi-Stacking Phenomena

There is currently no specific published research detailing the pi-stacking phenomena in the crystal structure of this compound.

Polymorphism and Co-crystallization Studies

No polymorphs of this compound have been identified or characterized in the scientific literature.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and mechanical strength. The study of polymorphism is particularly important in the pharmaceutical industry, as different polymorphs of an active pharmaceutical ingredient can have different bioavailabilities. rsc.orgrsc.org Research on other nitrobenzoic acids, such as 4-nitrobenzoic acid, has revealed the existence of multiple polymorphic forms. researchgate.netacs.org The identification of these polymorphs often involves techniques like single-crystal and powder X-ray diffraction, thermal analysis (such as differential scanning calorimetry), and spectroscopy. researchgate.net

There are no published reports on the synthesis or structural analysis of co-crystals involving this compound.

Co-crystallization is a technique used to design new solid forms of a compound by combining it with a stoichiometric amount of a second component (a co-former) in the same crystal lattice. This approach is widely used to modify the physicochemical properties of materials. nih.gov The formation of co-crystals is guided by the principles of supramolecular chemistry, where non-covalent interactions such as hydrogen bonds, halogen bonds, and pi-stacking interactions direct the assembly of the constituent molecules. nih.govrsc.orgscispace.com While numerous co-crystals of other nitrobenzoic acids with various co-formers have been reported, showcasing a rich structural diversity, similar studies have not been extended to this compound. nih.gov

Crystal Engineering Principles Applied to Nitrobenzoic Acid Derivatives

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. rsc.orgscispace.com For nitrobenzoic acid derivatives, several key principles are employed to control their solid-state assembly.

The assembly of nitrobenzoic acid derivatives in the solid state is often directed by robust and predictable non-covalent interactions known as supramolecular synthons. rsc.orgrsc.org These are structural units within a crystal that are formed by intermolecular interactions.

For benzoic acids, the carboxylic acid group can form a well-defined homodimeric synthon through a pair of O-H···O hydrogen bonds. This is a very common and stable motif. In the presence of other functional groups, such as the nitro group and a halogen atom in this compound, other competing interactions can arise.

The nitro group is a good hydrogen bond acceptor and can participate in C-H···O interactions. rsc.org More significantly, the iodine atom can act as a halogen bond donor. A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. nih.govnih.gov In the context of iodo-nitrobenzoic acids, potential synthons include I···O (iodo-nitro) and I···N interactions, which can compete with or complement the carboxylic acid dimer formation. rsc.orgrsc.org The interplay of these various synthons dictates the final crystal packing.

Table 1: Common Supramolecular Synthons in Substituted Benzoic Acids

| Synthon Type | Interacting Groups | Description |

| Carboxylic Acid Homodimer | -COOH ··· HOOC- | A robust synthon formed by two hydrogen bonds between the carboxylic acid moieties of two molecules. |

| Halogen Bond | C-X ··· O/N (X=I, Br, Cl) | A directional interaction between a halogen atom and a Lewis basic site, such as a nitro group or a nitrogen atom. nih.govnih.gov |

| Pi-Stacking | Aromatic Ring ··· Aromatic Ring | Attraction between the pi-electron systems of adjacent aromatic rings. wikipedia.orgnih.gov |

| C-H···O Hydrogen Bond | C-H ··· O=C or O=N | Weak hydrogen bonds involving a carbon-hydrogen bond as the donor and an oxygen atom as the acceptor. rsc.org |

This table presents generalized information on supramolecular synthons and is not specific to this compound.

The mechanical properties of molecular crystals, such as hardness and elasticity, are intrinsically linked to their crystal structure and the nature of the intermolecular interactions within that structure.

While there is no specific information on the structure-mechanical property relationship for this compound, studies on related compounds provide valuable insights. For instance, research on polymorphs of p-nitrobenzoic acid has shown that variations in intermolecular interactions and packing arrangements can lead to significant differences in mechanical properties like stiffness and hardness. rsc.org The presence of strong and directional interactions, such as the hydrogen-bonded carboxylic acid dimers and potentially halogen bonds, can create robust networks within the crystal, leading to increased hardness. Conversely, the presence of slip planes or weaker interactions, such as van der Waals forces, can result in softer or more plastic crystals. The anisotropy of the crystal packing, meaning the directional dependence of the intermolecular forces, can also lead to anisotropic mechanical properties.

Theoretical and Computational Studies of 2 Iodo 4 Methyl 5 Nitrobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. These methods, grounded in the principles of quantum mechanics, provide valuable insights into molecular properties that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is based on the principle that the total energy of a system is a functional of its electron density. DFT calculations can provide accurate predictions of various molecular properties, including geometries, vibrational frequencies, and electronic properties.

For 2-Iodo-4-methyl-5-nitrobenzoic acid, DFT calculations would typically be employed to determine its most stable three-dimensional conformation and to analyze the distribution of electron density within the molecule. The presence of both electron-donating (methyl) and electron-withdrawing (nitro and iodo) groups on the benzene (B151609) ring creates a complex electronic environment. DFT can elucidate how these substituents collectively influence the aromatic system and the carboxylic acid functionality.

Table 1: Illustrative DFT-Calculated Electronic Properties of Substituted Benzoic Acids

| Compound | Dipole Moment (Debye) | Total Energy (Hartree) |

| Benzoic Acid | 2.21 | -421.7 |

| 4-Nitrobenzoic Acid | 2.75 | -526.3 |

| 4-Methylbenzoic Acid | 2.45 | -460.9 |

| This compound (Expected) | ~3-4 | <-526.3 |

Note: The values for this compound are hypothetical and for illustrative purposes only, based on the expected electronic effects of the substituents.

Molecular Orbital Analysis (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability.

For this compound, a HOMO/LUMO analysis would reveal how the substituents affect the frontier molecular orbitals. The electron-withdrawing nitro and iodo groups are expected to lower the energies of both the HOMO and LUMO, while the electron-donating methyl group would have the opposite effect. The net result on the HOMO-LUMO gap would depend on the interplay of these opposing influences. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 2: Illustrative HOMO, LUMO, and Energy Gap for Substituted Benzoic Acids

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzoic Acid | -7.2 | -1.1 | 6.1 |

| 4-Nitrobenzoic Acid | -8.1 | -2.5 | 5.6 |

| 4-Methylbenzoic Acid | -6.9 | -0.9 | 6.0 |

| This compound (Expected) | ~ -8.0 | ~ -2.3 | ~ 5.7 |

Note: The values for this compound are hypothetical and for illustrative purposes only, based on the expected electronic effects of the substituents.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility of molecules and their interactions with other molecules, such as solvents or other solutes.

In the context of this compound, MD simulations could be employed to explore its conformational landscape. Of particular interest is the orientation of the carboxylic acid group relative to the benzene ring, which can be influenced by intramolecular hydrogen bonding and steric interactions with the adjacent iodo substituent. Furthermore, MD simulations can model how the molecule interacts with solvent molecules and how it might form dimers or other aggregates through intermolecular hydrogen bonding between the carboxylic acid groups.

Prediction of Molecular Descriptors and Properties

Computational methods are also extensively used to predict various physicochemical properties of molecules, which are crucial for understanding their behavior in different environments.

pKa Value Predictions and Acidity Studies

The pKa value is a measure of the acidity of a compound. For this compound, the pKa of the carboxylic acid group is a key property. The acidity of benzoic acid is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro and iodo groups, tend to increase the acidity (lower the pKa) by stabilizing the resulting carboxylate anion through inductive and resonance effects. Conversely, electron-donating groups like the methyl group tend to decrease acidity (raise the pKa).

Computational methods for pKa prediction often involve calculating the Gibbs free energy change for the deprotonation reaction in solution, often using a combination of quantum mechanics and continuum solvent models. For this compound, the strong electron-withdrawing character of the nitro group is expected to be the dominant factor, leading to a significantly lower pKa compared to benzoic acid.

Table 3: Predicted pKa Values of Substituted Benzoic Acids

| Compound | Predicted pKa |

| Benzoic Acid | 4.20 |

| 4-Nitrobenzoic Acid | 3.44 |

| 4-Methylbenzoic Acid | 4.34 |

| This compound (Expected) | < 3.44 |

Note: The value for this compound is a qualitative prediction based on the electronic effects of the substituents.

Predicted Collision Cross Sections

Collision Cross Section (CCS) is a measure of the size and shape of an ion in the gas phase and is an important parameter in ion mobility-mass spectrometry (IM-MS). IM-MS is a powerful analytical technique that separates ions based on their drift time through a gas-filled chamber. The CCS value is influenced by the molecule's three-dimensional structure, including its conformation and the spatial arrangement of its atoms.

Computational Studies on Intermolecular Interactions

Computational methods are pivotal in elucidating the intricate network of intermolecular forces that govern the crystal packing and macroscopic properties of molecular solids. In the case of this compound, while specific computational studies are not extensively documented in publicly available literature, valuable insights can be drawn from research on structurally analogous compounds. These studies on related nitrobenzoic acid derivatives allow for a theoretical exploration of the intermolecular interactions that are likely to be significant in the crystal lattice of this compound.

Energy framework analysis is a computational tool that provides a visual and quantitative representation of the intermolecular interaction energies within a crystal structure. This method calculates the pairwise interaction energies between a central molecule and its neighbors and depicts them as a network of cylinders, where the thickness of the cylinders corresponds to the strength of the interaction. This approach helps in understanding the anisotropy of crystal packing and its correlation with mechanical properties.

In the context of this compound, it is anticipated that the primary interaction would be the O-H···O hydrogen bonds forming the carboxylic acid dimer. Additionally, the presence of the nitro group introduces the possibility of C-H···O(nitro) interactions. The iodine atom can participate in halogen bonding (I···O or I···I interactions), which are directional interactions that can significantly influence crystal packing. The interplay between these various forces—strong hydrogen bonds, weaker C-H···O interactions, and potential halogen bonds—would define the topology of the energy framework and, consequently, the physicochemical properties of the crystal. A study on 4-Iodo-2-methyl-5-nitroaniline, a related compound, revealed the absence of strong intermolecular I···nitro interactions, suggesting that intramolecular forces might be more dominant in some configurations. nih.govresearchgate.net

The formation of solid solutions, where one molecular component is incorporated into the crystal lattice of another, is intimately linked to the similarity of intermolecular interactions between the constituent molecules. Computational studies on binary systems of substituted nitrobenzoic acids have demonstrated that the likelihood of solid solution formation is highly sensitive to the nature and position of the substituents on the aromatic ring. researchgate.net

This research on 2-substituted 4-nitrobenzoic acid derivatives provides a framework for predicting the behavior of this compound in forming solid solutions with other similar molecules. researchgate.net The study revealed that even minor changes in the substituent can significantly alter the intermolecular interaction energies and, therefore, the solubility limit of one component in the other. researchgate.net

For this compound, the key substituents are the iodo group at the 2-position, the methyl group at the 4-position, and the nitro group at the 5-position. The likelihood of it forming a solid solution with another benzoic acid derivative would depend on how well the guest molecule can be accommodated within the host lattice without significantly disrupting the network of intermolecular interactions. The size and electronic nature of the iodo, methyl, and nitro groups are critical factors. For instance, replacing the iodo group with a smaller halogen like bromine or chlorine, or the methyl group with a hydrogen atom, would likely impact the lattice energy and the stability of the resulting solid solution.

The table below, based on findings for related nitrobenzoic acids, illustrates the types of intermolecular interactions and their calculated energies, which are crucial for assessing solid solution formation likelihood.

| Interacting Molecules | Dominant Interaction Type | Calculated Interaction Energy (kJ/mol) |

| 2-chloro-4-nitrobenzoic acid | Hydrogen Bonding (Carboxylic Dimer) | -60 to -70 |

| 2-methyl-4-nitrobenzoic acid | Hydrogen Bonding (Carboxylic Dimer) | -60 to -70 |

| 2-hydroxy-4-nitrobenzoic acid | Hydrogen Bonding (Carboxylic Dimer) | -60 to -70 |

| Generic Nitrobenzoic Acids | C-H···O Interactions | -5 to -15 |

Note: The data in this table is derived from studies on analogous 2-substituted 4-nitrobenzoic acid derivatives and serves as an illustrative guide for the types and magnitudes of interactions expected for this compound. Specific values for the title compound would require dedicated computational analysis.

The successful formation of a solid solution hinges on the ability of the substituent groups on the guest molecule to establish similar intermolecular contacts, both in terms of geometry and energy, to those present in the host crystal of this compound.

Advanced Research Applications and Future Directions in Organic Synthesis

Utilization as a Versatile Building Block in Complex Molecule Synthesis

The inherent reactivity of 2-Iodo-4-methyl-5-nitrobenzoic acid has established it as a key building block in the assembly of complex molecular structures. Its utility spans the creation of both heterocyclic systems and sophisticated intermediates destined for pharmaceutical applications.

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, as these structures are prevalent in a vast number of therapeutic agents. This compound serves as a precursor for the construction of various heterocyclic frameworks. For instance, the reduction of the nitro group to an amine, followed by intramolecular cyclization reactions, can lead to the formation of benzoxazinones and other related structures. Furthermore, the iodine atom is amenable to palladium-catalyzed reactions, such as the Sonogashira, Heck, and Suzuki couplings, which can be employed to introduce new carbon-carbon and carbon-heteroatom bonds, thereby facilitating the assembly of more elaborate heterocyclic systems.

The value of this compound is particularly evident in its role as a precursor to advanced pharmaceutical intermediates. Its structural motifs are found within a number of biologically active molecules. For example, it is a key component in the synthesis of certain kinase inhibitors and other targeted therapies. The ability to selectively modify the different functional groups of the molecule allows for the generation of a library of derivatives that can be screened for biological activity, ultimately leading to the identification of new drug candidates.

| Reaction Type | Reagents/Conditions | Product Class | Significance |

| Nitro Group Reduction | SnCl2, HCl or H2, Pd/C | Anilines | Precursor for amine-based functionalization and cyclization. |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biaryl compounds | Formation of C-C bonds to build complex scaffolds. |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Aryl alkynes | Introduction of alkynyl moieties for further elaboration. |

| Amide Coupling | Amine, coupling agent (e.g., EDC, HATU) | Amides | Formation of amide bonds, a common linkage in pharmaceuticals. |

Design and Synthesis of Novel Derivatives for Chemical Biology Research Probes

The development of chemical probes is essential for dissecting complex biological processes. The structural features of this compound make it an attractive scaffold for the design of such tools. By appending fluorescent dyes, biotin (B1667282) tags, or photoreactive groups to the molecule, researchers can create probes that can be used to visualize, isolate, and identify protein targets in living systems. The synthesis of these probes often involves the strategic functionalization of the carboxylic acid or the amine group (derived from the nitro group), while the iodo group can be used to attach the molecule to a solid support for affinity chromatography applications.

Exploration of Green Chemistry Approaches in its Synthesis and Transformations

In line with the growing emphasis on sustainable chemical practices, efforts are being made to develop greener methods for the synthesis and modification of this compound. This includes the use of less hazardous reagents, alternative solvent systems (such as water or supercritical fluids), and catalytic methods that minimize waste generation. For example, the development of solid-supported catalysts for the cross-coupling reactions of this compound can simplify product purification and allow for catalyst recycling. Additionally, biocatalytic approaches, using enzymes to perform specific transformations on the molecule, are being explored as a means to improve the environmental footprint of its synthesis.

Integration into Flow Chemistry Systems for Continuous Production and Process Intensification

Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for higher yields and purities. The integration of the synthesis and transformations of this compound into continuous flow systems is an active area of research. This could enable the on-demand production of the compound and its derivatives, as well as facilitate the telescoping of multi-step synthetic sequences, thereby reducing the need for intermediate isolation and purification steps. The precise control over reaction parameters afforded by flow reactors can also lead to the discovery of new reaction pathways and the optimization of existing ones.

Role in Mechanistic Organic Chemistry Studies and Reaction Pathway Elucidation

The well-defined structure of this compound makes it a useful substrate for studying the mechanisms of various organic reactions. By systematically varying the reaction conditions and analyzing the product distributions, chemists can gain insights into the factors that govern the reactivity of the different functional groups. For instance, the relative rates of reaction at the iodo and carboxylic acid groups can be studied to understand the electronic and steric effects of the substituents on the aromatic ring. These mechanistic studies are crucial for the rational design of new synthetic methods and for optimizing the conditions for the preparation of desired products.

Q & A

Q. What are the optimal synthetic routes for 2-iodo-4-methyl-5-nitrobenzoic acid, and how do reaction conditions influence yield?

Answer: Synthesis typically involves sequential functionalization of a benzoic acid scaffold. A common approach includes:

Nitration : Introduce a nitro group at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

Methylation : Install the methyl group via Friedel-Crafts alkylation or directed ortho-metalation, requiring anhydrous conditions and catalysts like AlCl₃ .

Iodination : Electrophilic iodination at the 2-position using I₂/KIO₃ in acetic acid, with careful pH monitoring to minimize side reactions .

Q. Critical Parameters :

- Temperature control during nitration prevents decomposition.

- Solvent polarity (e.g., DCM vs. acetic acid) affects iodination efficiency.

- Purification via recrystallization (ethanol/water) yields >85% purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Assign proton environments (e.g., aromatic protons at δ 7.8–8.2 ppm) and confirm substitution patterns .

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .

- Elemental Analysis : Validate molecular formula (C₈H₆INO₄) with <0.3% deviation .

- HPLC-MS : Confirm purity (>95%) and detect trace byproducts .

Q. How can researchers resolve contradictions in spectral data for this compound?

Answer:

- Cross-Validation : Compare NMR/IR data with structurally similar compounds (e.g., 2-chloro-4-methyl-5-nitrobenzoic acid) .

- X-Ray Crystallography : Resolve ambiguities in substitution patterns using SHELX software for structure refinement .

- Isotopic Labeling : Use deuterated solvents to distinguish solvent peaks in NMR .

Q. What are the recommended storage conditions to ensure stability?

Answer:

- Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent photodegradation and iodine loss .

- Avoid aqueous solutions (promotes hydrolysis of the nitro group) .

Advanced Research Questions

Q. How does the electronic effect of the iodo substituent influence reactivity in cross-coupling reactions?

Answer: The iodine atom acts as a directing group, facilitating Suzuki-Miyaura couplings at the 2-position. Key factors:

Q. What computational methods predict the regioselectivity of electrophilic substitutions in this compound?

Answer:

Q. How can crystallographic data improve understanding of intermolecular interactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.